2,4-Dibromo-5-fluorobenzoyl chloride
Overview
Description
2,4-Dibromo-5-fluorobenzoyl chloride is an organic compound with the molecular formula C7H2Br2ClFO and a molecular weight of 316.35 g/mol . It is a derivative of benzoyl chloride, where the benzene ring is substituted with bromine and fluorine atoms. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-5-fluorobenzoyl chloride typically involves the bromination and fluorination of benzoyl chloride. One common method involves the reaction of 2,4-dibromo-5-fluorobenzene with thionyl chloride (SOCl2) under controlled conditions . The reaction is carried out at a temperature range of 20-30°C for 1.5-2.5 hours, followed by distillation under reduced pressure to obtain the desired product .
Industrial Production Methods
For industrial production, the process is scaled up using similar reaction conditions but with optimized parameters to ensure higher yield and purity. The use of catalysts such as aluminum chloride (AlCl3) can enhance the reaction efficiency and reduce the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromo-5-fluorobenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form corresponding amides and esters.
Hydrolysis: In the presence of water, it hydrolyzes to form 2,4-dibromo-5-fluorobenzoic acid.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used in the synthesis of the compound.
Aluminum Chloride (AlCl3): Acts as a catalyst in substitution reactions.
Water: Used in hydrolysis reactions.
Major Products Formed
Amides and Esters: Formed through substitution reactions with amines and alcohols.
2,4-Dibromo-5-fluorobenzoic Acid: Formed through hydrolysis.
Scientific Research Applications
2,4-Dibromo-5-fluorobenzoyl chloride is used in various scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceutical Development: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: The compound is utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4-Dibromo-5-fluorobenzoyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-5-fluorobenzoyl Chloride: Similar in structure but with chlorine atoms instead of bromine.
2,4-Dibromo-5-chlorobenzoyl Chloride: Similar but with a chlorine atom instead of fluorine.
Uniqueness
2,4-Dibromo-5-fluorobenzoyl chloride is unique due to the presence of both bromine and fluorine atoms, which impart distinct reactivity and properties compared to its analogs. This makes it valuable in specific synthetic applications where these properties are desired .
Properties
IUPAC Name |
2,4-dibromo-5-fluorobenzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Br2ClFO/c8-4-2-5(9)6(11)1-3(4)7(10)12/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMHQRSXKHQYJJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Br)Br)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Br2ClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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